ethyl 5-{[(3-chlorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 5-(3-CHLOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of ETHYL 5-(3-CHLOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The subsequent steps include esterification and chlorination to introduce the ethyl ester and chlorobenzoyloxy groups, respectively . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
ETHYL 5-(3-CHLOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 5-(3-CHLOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 5-(3-CHLOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
ETHYL 5-(3-CHLOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is unique due to its specific substitution pattern and functional groups. Similar compounds include:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their broad-spectrum antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
These compounds share the indole core but differ in their functional groups and biological activities, highlighting the versatility of indole derivatives in scientific research .
Properties
Molecular Formula |
C24H20ClNO4 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
ethyl 5-(3-chlorobenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H20ClNO4/c1-4-29-24(28)21-14(2)26(3)22-18-11-6-5-10-17(18)20(13-19(21)22)30-23(27)15-8-7-9-16(25)12-15/h5-13H,4H2,1-3H3 |
InChI Key |
AVGREEGWHSZZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Cl)C)C |
Origin of Product |
United States |
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